8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.16377084 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of the necroptosis signaling pathway .
Biochemical Pathways
By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This pathway involves the activation of RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . The inhibition of RIPK1 prevents the downstream activation of RIPK3 and MLKL, thereby preventing cell death via necroptosis .
Result of Action
The inhibition of RIPK1 by the compound prevents the initiation of the necroptosis signaling pathway . This action can potentially prevent cell death in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . Therefore, the compound could have potential therapeutic applications in these disorders.
Biochemical Analysis
Biochemical Properties
The compound 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione appears to bind to the orthosteric site of the delta opioid receptor based on docking and molecular dynamic simulation . It is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Cellular Effects
The compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it may have a significant impact on cellular function, particularly in the context of pain signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the delta opioid receptor. This binding is slightly biased towards G-protein signaling , which could lead to changes in gene expression and cellular function.
Properties
IUPAC Name |
8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-21-16(23)18(19-17(21)24)7-9-20(10-8-18)15(22)12-5-6-13(25-2)14(11-12)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPWFOLHAOEBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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